2-Fluoro-6-(neopentyloxy)aniline
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Overview
Description
2-Fluoro-6-(neopentyloxy)aniline is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a neopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(neopentyloxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with neopentyl bromide in the presence of a base, such as potassium carbonate, to introduce the neopentyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-6-(neopentyloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(neopentyloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and neopentyloxy group can influence the compound’s binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
2-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the benzene ring.
6-(Neopentyloxy)aniline: A derivative with only the neopentyloxy group substituted on the benzene ring.
Comparison: 2-Fluoro-6-(neopentyloxy)aniline is unique due to the presence of both the fluorine atom and the neopentyloxy group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-11(2,3)7-14-9-6-4-5-8(12)10(9)13/h4-6H,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSNPCRKBTMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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